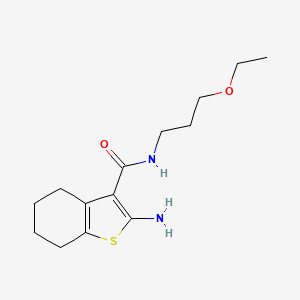![molecular formula C25H24N4O3 B2539306 7-benzyl-1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021216-24-9](/img/structure/B2539306.png)
7-benzyl-1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a dimethyl group, a tetrahydroquinoline group, and a pyrrolopyrimidinedione group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the bonds and rings in the molecule .Molecular Structure Analysis
The molecule contains several cyclic structures, including a pyrrolopyrimidinedione ring and a tetrahydroquinoline ring. These rings likely contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of the compound would depend on the specific functional groups present. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the pyrrolopyrimidinedione ring might participate in reactions involving the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of multiple rings might increase its boiling point and melting point compared to similar compounds without rings .科学的研究の応用
Fluorescent Proton Sponges and Luminescence
Compounds structurally related to the specified chemical, such as dimethylamino derivatives of benzo[h]quinoline, have been studied for their high basicity and ability to form chelated monocations, similar to archetypal proton sponges. These compounds exhibit unique properties, including unexpected shifts in protonated systems and luminescence in the visible region, which distinguishes them from colorless analogs. This research suggests potential applications in developing new materials for fluorescence and luminescence-based technologies (Pozharskii et al., 2016).
Heterocyclic Chemistry and Synthetic Applications
Investigations into the cyclization reactions of enyne-carbodiimides have led to the formation of various heterocyclic compounds, including naphthyridine and isoquinoline derivatives. These reactions demonstrate the versatility of related compounds in synthesizing complex molecular structures, which could have implications in designing pharmaceuticals and organic materials (Li, Petersen, & Wang, 2003).
Organic Light-Emitting Diode (OLED) Applications
The synthesis and characterization of novel naphthalimide derivatives have shown significant potential for standard-red organic light-emitting diode (OLED) applications. These derivatives, featuring an aromatic amine as the donor and 1,8-naphthalimide as the acceptor, exhibit red emission and satisfactory chromaticity, highlighting their promise as standard-red light-emitting materials for OLED technology (Luo et al., 2015).
Chemosensor Development
A chemosensor based on naphthalimide and julolidine moieties has been developed for the selective recognition of Group IIIA metal ions (Al3+, Ga3+, and In3+), showcasing an 'off-on' fluorescence response. This sensor's ability to distinguish between different metal ions with high selectivity and sensitivity underlines its potential application in environmental monitoring and analytical chemistry (Jang et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
7-benzyl-6-(3,4-dihydro-2H-quinoline-1-carbonyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-26-22-19(23(30)27(2)25(26)32)15-21(29(22)16-17-9-4-3-5-10-17)24(31)28-14-8-12-18-11-6-7-13-20(18)28/h3-7,9-11,13,15H,8,12,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOGFQZWQYCTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)N4CCCC5=CC=CC=C54)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2539223.png)

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2539225.png)
![2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2539226.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2539227.png)

![2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2539231.png)
![[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2539232.png)





![8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2539244.png)